

"iodous acid stability in aqueous solution"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iodous acid*

Cat. No.: B082544

[Get Quote](#)

An In-depth Technical Guide on the Stability of **Iodous Acid** in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iodous acid (HIO_2), an iodine oxoacid with iodine in the +3 oxidation state, is a highly unstable species in aqueous solutions. Its transient nature is primarily due to a rapid disproportionation (or dismutation) reaction, which limits its isolation and direct application. This guide provides a comprehensive overview of the stability of **iodous acid**, focusing on its decomposition kinetics, the factors influencing its stability, the experimental methodologies used to study it, and the underlying reaction mechanisms.

Introduction

The chemistry of iodine oxoacids is of significant interest in various fields, including atmospheric chemistry, nuclear science, and pharmacology. Among these, **iodous acid** (HIO_2) is a key intermediate in many iodine-mediated reactions. However, its inherent instability in aqueous media, where it readily disproportionates into **hypiodous acid** (HIO) and **iodic acid** (HIO_3), presents a significant challenge for its study and utilization. Understanding the kinetics and mechanism of this decomposition is crucial for controlling reaction pathways and for the development of novel iodine-based reagents.

Disproportionation of Iodous Acid

The primary route of decomposition for **iodous acid** in an aqueous environment is disproportionation. This redox reaction involves the simultaneous oxidation and reduction of **iodous acid**. The overall reaction can be represented as:

This initial step is often followed by further reactions of the products, leading to a more complex overall stoichiometry. A commonly cited overall disproportionation reaction is:

The process is known to be autocatalytic, meaning that one of the reaction products acts as a catalyst, accelerating the decomposition.

Factors Influencing Stability

The stability of **iodous acid** in aqueous solution is significantly influenced by several factors:

- Acidity (pH): The rate of disproportionation is highly dependent on the hydrogen ion concentration. Studies have shown that the reaction is faster in acidic solutions.^[1] The rate constant for the disproportionation of HIO_2 has been observed to decrease as the concentration of sulfuric acid increases, which may be due to the relative reactivity of the iodite ion (IO_2^-) compared to the protonated form (HIO_2).^[1]
- Temperature: As with most chemical reactions, the rate of **iodous acid** disproportionation increases with temperature. The activation energy for this process has been determined experimentally, providing a quantitative measure of this temperature dependence.^[2]
- Concentration: The initial concentration of **iodous acid** and other species in the solution can affect the reaction kinetics, particularly due to the autocatalytic nature of the decomposition.

Quantitative Data on Disproportionation Kinetics

The kinetics of **iodous acid** disproportionation have been investigated under various conditions. The following tables summarize key quantitative data from the literature.

Table 1: Rate Constants for the Disproportionation of HIO_2 in Aqueous Sulfuric Acid Solution

Temperature (K)	H_2SO_4 Concentration (mol/dm ³)	Rate Constant (k) (dm ³ mol ⁻¹ s ⁻¹)	Reference
285	0.125	0.56 ± 0.05	[2]
291	0.125	0.78 ± 0.07	[2]
298	0.125	1.12 ± 0.10	[2]
303	0.125	1.45 ± 0.12	[2]
297 ± 1	0.08 - 0.60	5 - 0.2	[1]

Table 2: Activation Energy for the Disproportionation of HIO_2

H_2SO_4 Concentration (mol/dm ³)	Activation Energy (Ea) (kJ/mol)	Reference
0.125	46	[2]
Not Specified	42	[1]

Experimental Protocols

The primary method for studying the kinetics of **iodous acid** disproportionation is UV-Vis spectrophotometry. This technique allows for the in-situ monitoring of the reaction progress by measuring the change in absorbance of a reactant or product over time.

Preparation of Iodous Acid Solution

Due to its instability, **iodous acid** solutions are typically prepared in situ immediately before a kinetic experiment. A common method involves the reaction of a soluble iodite salt (e.g., sodium iodite, NaIO_2) with an acid.

Materials:

- Sodium iodite (NaBrO₂-free)
- Sulfuric acid (H₂SO₄)
- Deionized water
- Volumetric flasks
- Pipettes

Procedure:

- Prepare a stock solution of sodium iodite of known concentration in deionized water.
- Prepare a stock solution of sulfuric acid of the desired concentration.
- To generate the **iodous acid** solution for a kinetic run, a specific volume of the sodium iodite stock solution is rapidly mixed with a specific volume of the sulfuric acid stock solution in a thermostated reaction vessel. The final concentrations are calculated based on the dilution.

Spectrophotometric Monitoring of Disproportionation

The disproportionation of **iodous acid** can be followed by monitoring the formation of one of its products, such as molecular iodine (I₂), which has a characteristic absorbance in the UV-Vis spectrum.

Instrumentation:

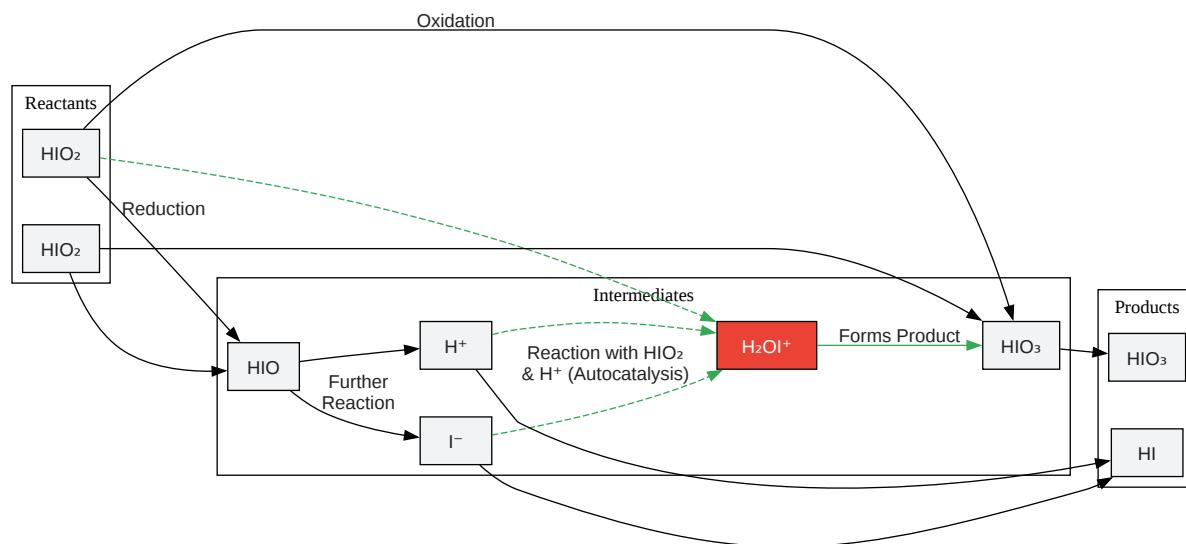
- UV-Vis Spectrophotometer with a thermostated cell holder
- Quartz cuvettes (e.g., 10 mm path length)

Procedure:

- Set the spectrophotometer to the wavelength of maximum absorbance (λ_{max}) for the species being monitored (e.g., 274 nm for I₂).^[2]
- Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.

- Initiate the reaction by mixing the reactant solutions directly in the quartz cuvette or in a separate reaction vessel from which an aliquot is quickly transferred to the cuvette.
- Immediately begin recording the absorbance at the chosen wavelength as a function of time.
- Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.

Data Analysis

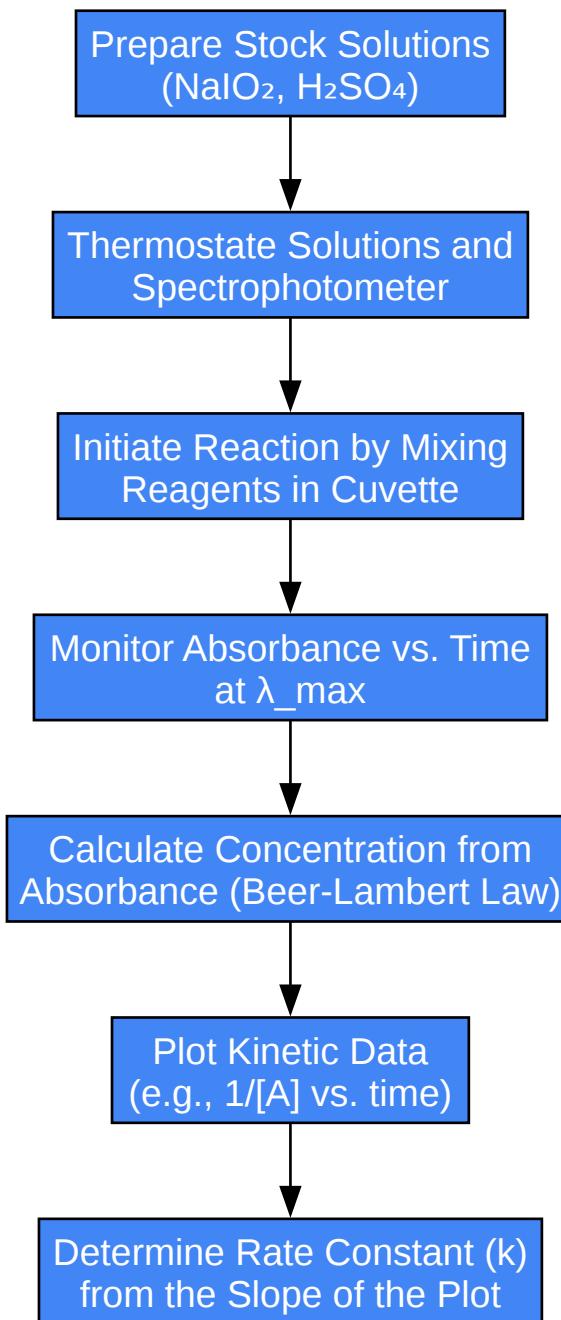

The rate constant for the disproportionation reaction is determined from the collected absorbance versus time data. For a second-order reaction, a plot of $1/([A]t - [A]_{eq})$ versus time will yield a straight line, where $[A]t$ is the concentration of the reactant at time t and $[A]_{eq}$ is the concentration at equilibrium. The slope of this line is equal to the rate constant, k . The concentration of the monitored species can be calculated from the absorbance using the Beer-Lambert law ($A = \epsilon bc$).

Reaction Mechanism and Visualization

The disproportionation of **iodous acid** is understood to proceed through a complex, autocatalytic mechanism. The autocatalysis involves the formation of an intermediate that catalyzes the reaction.

Autocatalytic Pathway

The disproportionation of HIO_2 is autocatalytic, with the rate-determining step suggested to be the reaction of HIO_2 with a protonated intermediate, $\text{H}_2\text{OI}^+.$ ^[3] The overall process can be broken down into several elementary steps.



[Click to download full resolution via product page](#)

Caption: Autocatalytic Disproportionation of **Iodous Acid**.

Experimental Workflow

The general workflow for studying the kinetics of **iodous acid** disproportionation is outlined below.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Kinetic Analysis.

Conclusion

Iodous acid is an inherently unstable species in aqueous solutions, readily undergoing a complex, autocatalytic disproportionation reaction. Its stability is significantly influenced by factors such as pH and temperature. The study of its decomposition kinetics, primarily through

UV-Vis spectrophotometry, has provided valuable quantitative data on its rate of decay. A thorough understanding of these principles is essential for professionals in research and development who work with iodine-containing compounds, enabling better control over reaction outcomes and the potential for harnessing the reactivity of this transient species.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. aseestant.ceon.rs [aseestant.ceon.rs]
- 3. [PDF] Influence of the acidity of the iodous acid solution system on the kinetics of the disproportionation reaction | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. ["iodous acid stability in aqueous solution"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082544#iodous-acid-stability-in-aqueous-solution>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com